molecular formula C6H12ClN3S B2392910 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride CAS No. 136604-58-5

5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride

Cat. No. B2392910
CAS RN: 136604-58-5
M. Wt: 193.70 g/mol
InChI Key: PQKZVWREJNHYDE-UHFFFAOYSA-N
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Description

Amthamine dihydrochloride is a histamine agonist selective for the H2 subtype. It has been used in both in vitro and in vivo studies to investigate gastric secretion and other functions of the H2 receptor . The compound is known for its ability to mimic the action of histamine, making it a valuable tool in pharmacological research.

Scientific Research Applications

Amthamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study the behavior of histamine receptors.

    Biology: Employed in studies investigating the role of histamine in biological processes, such as immune response and neurotransmission.

    Medicine: Utilized in pharmacological research to develop new drugs targeting histamine receptors, particularly for conditions like allergies and gastric ulcers.

    Industry: Applied in the development of new materials and compounds with specific histamine-related properties.

Mechanism of Action

Amthamine dihydrochloride exerts its effects by selectively binding to the H2 subtype of histamine receptors. This binding activates the receptor, leading to a cascade of intracellular events. The primary molecular targets include:

    H2 Receptors: Activation of these receptors stimulates the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).

    Signal Transduction Pathways: The activation of PKA leads to the phosphorylation of various target proteins, resulting in physiological responses such as increased gastric acid secretion.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride in lab experiments is its high selectivity and potency for mGluR5. It allows researchers to study the specific effects of mGluR5 blockade without affecting other glutamate receptors. However, this compound has some limitations, including its poor solubility in water and its tendency to form aggregates in solution. These issues can be overcome by using appropriate solvents and purification methods.

Future Directions

There are several future directions for research on 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride. One area of interest is the development of more potent and selective mGluR5 antagonists for use in clinical settings. Another area of interest is the study of the role of mGluR5 in other physiological processes, such as immune function and metabolism. Additionally, the use of this compound in combination with other drugs may have synergistic effects that could be explored in future research.
Conclusion:
In conclusion, this compound is a potent and selective antagonist of mGluR5 that is widely used in scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. There are several future directions for research on this compound, which could lead to the development of new treatments for neurological disorders and a better understanding of the role of mGluR5 in physiology.

Synthesis Methods

The synthesis of 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride involves the reaction of 2-amino-4-methylthiazole with ethylene diamine in the presence of hydrochloric acid. The resulting product is then purified using recrystallization with diethyl ether and hydrochloric acid. The purity of the compound is verified using thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Safety and Hazards

As with any chemical compound, handling “5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amthamine dihydrochloride involves the reaction of 5-(2-aminoethyl)-4-methylthiazole with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

    Formation of the thiazole ring: This step involves the cyclization of appropriate precursors to form the thiazole ring.

    Introduction of the aminoethyl group: The aminoethyl group is introduced through a substitution reaction.

    Formation of the dihydrochloride salt: The final step involves the reaction with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of amthamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled environments to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and adjusted to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Amthamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The aminoethyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and other reduced products.

Comparison with Similar Compounds

Amthamine dihydrochloride is unique in its selectivity for the H2 subtype of histamine receptors. Similar compounds include:

    Histamine: The natural ligand for histamine receptors, but it is not selective for any particular subtype.

    Dimaprit: Another H2 receptor agonist, but with different pharmacokinetic properties.

    Betazole: Used in diagnostic tests for gastric acid secretion, but less selective than amthamine dihydrochloride.

The uniqueness of amthamine dihydrochloride lies in its high selectivity and potency for the H2 receptor, making it a valuable tool in both research and clinical settings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride involves the reaction of 2-aminoethanethiol with 2-bromo-4-methylthiazole followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-aminoethanethiol", "2-bromo-4-methylthiazole", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-aminoethanethiol is reacted with 2-bromo-4-methylthiazole in the presence of a base such as sodium hydroxide to form 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine.", "Step 2: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine." ] }

CAS RN

136604-58-5

Molecular Formula

C6H12ClN3S

Molecular Weight

193.70 g/mol

IUPAC Name

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C6H11N3S.ClH/c1-4-5(2-3-7)10-6(8)9-4;/h2-3,7H2,1H3,(H2,8,9);1H

InChI Key

PQKZVWREJNHYDE-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)CCN.Cl.Cl

Canonical SMILES

CC1=C(SC(=N1)N)CCN.Cl

solubility

not available

Origin of Product

United States

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